molecular formula C17H16N2O2 B2998856 1-(3-Methylbenzoyl)indoline-2-carboxamide CAS No. 1101188-66-2

1-(3-Methylbenzoyl)indoline-2-carboxamide

Cat. No.: B2998856
CAS No.: 1101188-66-2
M. Wt: 280.327
InChI Key: GLUBPPGWXXJBOQ-UHFFFAOYSA-N
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Description

1-(3-Methylbenzoyl)indoline-2-carboxamide is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzoyl group substituted with a methyl group at the third position and an indoline ring with a carboxamide group at the second position.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbenzoyl)indoline-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbenzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Oxidized indoline derivatives.

    Reduction: Reduced indoline derivatives.

    Substitution: N-alkylated indoline derivatives.

Comparison with Similar Compounds

    1-Benzoylindoline-2-carboxamide: Lacks the methyl group at the third position.

    1-(4-Methylbenzoyl)indoline-2-carboxamide: Has the methyl group at the fourth position instead of the third.

    1-(3-Methylbenzoyl)indoline-3-carboxamide: Has the carboxamide group at the third position instead of the second.

Uniqueness: 1-(3-Methylbenzoyl)indoline-2-carboxamide is unique due to the specific positioning of the methyl group and the carboxamide group, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

1-(3-methylbenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-5-4-7-13(9-11)17(21)19-14-8-3-2-6-12(14)10-15(19)16(18)20/h2-9,15H,10H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUBPPGWXXJBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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